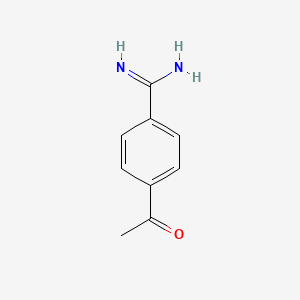
1,4-Nonanediol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1, 4-nonanediol diacetate, also known as nonanediol-1, 4-acetate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol (±)-1, 4-nonanediol diacetate is considered to be a practically insoluble (in water) and relatively neutral molecule (±)-1, 4-nonanediol diacetate has been primarily detected in urine. Within the cell, (±)-1, 4-nonanediol diacetate is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Biocatalytic Production from Renewable Feedstocks
1,4-Nonanediol diacetate, through its close relation to 1,4-butanediol (BDO), plays a role in sustainable chemical production. Research has demonstrated the direct biocatalytic production of BDO from renewable carbohydrate feedstocks using engineered Escherichia coli strains. This process is a significant step towards reducing reliance on oil and natural gas feedstocks for chemical manufacturing (Yim et al., 2011).
Enzyme Catalyzed Asymmetrization
The compound has been involved in studies focusing on the enzyme-catalyzed asymmetrization of diols and diacetates. For instance, research involving the enzymatic acetylation of 1,3-propanediols and the corresponding diacetates has highlighted its potential as a valuable chiral building block in organic synthesis (Guanti et al., 1997).
Autonomous Biosynthesis in Microorganisms
In the realm of synthetic biology and metabolic engineering, studies have shown the successful autonomous production of BDO in engineered E. coli. This research underlines the synergy between these fields and the potential for developing novel bioprocesses for important chemicals (Liu & Lu, 2015).
Mechanisms of Enzymatic Acetylation
There's also significant research interest in understanding the mechanisms behind the enzymatic acetylation of alkanediols, which involves compounds like 1,4-Nonanediol diacetate. These studies provide insights into the subtleties of chemical transformations facilitated by enzymes (Edin & Bäckvall, 2003).
Development of Novel Polyesters
Research has also explored the utilization of diol diacetates in the synthesis of novel polyesters. Studies involving 1,4-pentanediol, closely related to 1,4-Nonanediol diacetate, have demonstrated its utility in producing high-yield, biobased polyesters suitable for various industrial applications (Stadler et al., 2019).
Neighboring Group Participation in Organic Reactions
Research into the mechanisms of organic reactions involving diol diacetates has provided evidence of neighboring group participation. This has implications for understanding reaction pathways in organic synthesis, particularly for compounds like 1,4-Nonanediol diacetate (Wilen et al., 1987).
properties
CAS RN |
67715-81-5 |
|---|---|
Product Name |
1,4-Nonanediol diacetate |
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-acetyloxynonyl acetate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-8-13(17-12(3)15)9-7-10-16-11(2)14/h13H,4-10H2,1-3H3 |
InChI Key |
ZCDPXYMKJQTCSP-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCOC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC(CCCOC(=O)C)OC(=O)C |
density |
0.97 |
Other CAS RN |
67715-81-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




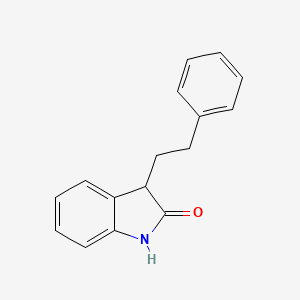

![(Ethane-1,2-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B1625419.png)
![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)
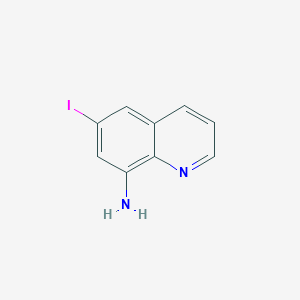
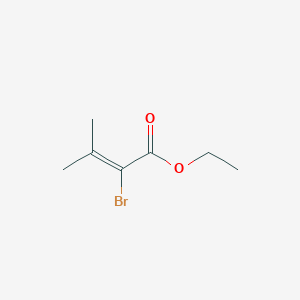
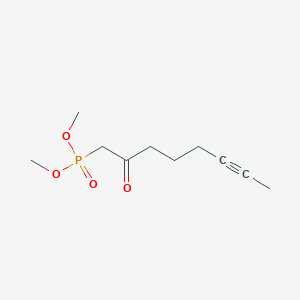
![11H-Benzo[a]carbazol-4-ol](/img/structure/B1625427.png)

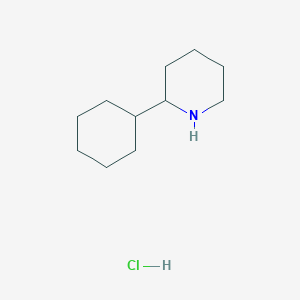
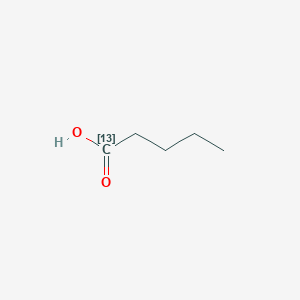
![2-[(2-Hydroxycarbonylethyl)-amino]-5-nitrobenzoic acid](/img/structure/B1625436.png)
